BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Chloro-5-
(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Chloro-5-
Compound Name:
(trifluoromethoxy)aniline

Cat. No.: B1314244

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic amine 2-Chloro-5-(trifluoromethoxy)aniline. Due to the limited availability of directly
published experimental spectra for this specific compound, this guide presents predicted data
based on the analysis of structurally similar molecules. The information herein is intended to
support research and development activities by providing a reliable spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Chloro-5-(trifluoromethoxy)aniline. These
predictions are derived from established spectroscopic principles and data from analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~7.15 d ~8.5 H-3
~6.80 dd ~8.5,25 H-4
~6.95 d ~2.5 H-6
~3.90 brs -NH:z
Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
Chemical Shift (6, ppm) Assignment
~148.0 C-5
~145.0 C-1
~130.5 C-3
~121.0 (q, J = 257 Hz) -OCF3
~118.0 C-4
~116.0 C-6
~115.5 C-2
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric and

3400-3500 Medium, Sharp (doublet) ]
symmetric)
3050-3150 Weak to Medium Aromatic C-H stretch
1600-1620 Strong Aromatic C=C stretch
1480-1520 Strong Aromatic C=C stretch
1200-1280 Very Strong C-O-C stretch (asymmetric)
1150-1200 Very Strong C-F stretch
1050-1100 Strong C-O-C stretch (symmetric)
C-H out-of-plane bend (1,2,4-
800-850 Strong ] o
trisubstitution)
700-750 Strong C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity (%) Assignment
) [M]* (molecular ion) with 35ClI/
211/213 High _
37Cl isotope pattern
176/178 Medium [M - CI]*
142 Medium [M - OCF3]*
114 Medium [M - Cl - OCFs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Chloro-5-(trifluoromethoxy)aniline (10-20 mg) is prepared in deuterated
chloroform (CDCls, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. *H and 3C NMR
spectra are acquired on a 500 MHz NMR spectrometer. The chemical shifts are referenced to
the residual solvent peak of CDCIs (0 7.26 ppm for *H and & 77.16 ppm for 13C). Standard pulse
programs are used for one-dimensional acquisitions.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to
form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform)
can be prepared and a drop cast onto a salt plate, allowing the solvent to evaporate. The
spectrum is typically recorded over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (El)
source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the instrument via a direct insertion probe or a gas
chromatography (GC) inlet. The ionization energy is typically set to 70 eV. The mass analyzer
is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Structural Elucidation
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A flowchart illustrating the general process of spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-
(trifluoromethoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314244#spectroscopic-data-for-2-chloro-5-
trifluoromethoxy-aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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